molecular formula C14H9Cl2NOS B12616564 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-65-0

4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B12616564
CAS No.: 918107-65-0
M. Wt: 310.2 g/mol
InChI Key: JIUJFVNQYPUCNH-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various medicinally relevant molecules

Properties

CAS No.

918107-65-0

Molecular Formula

C14H9Cl2NOS

Molecular Weight

310.2 g/mol

IUPAC Name

4,5-dichloro-2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one

InChI

InChI=1S/C14H9Cl2NOS/c15-12-13(16)19-17(14(12)18)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2

InChI Key

JIUJFVNQYPUCNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C(=C(S3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of appropriate thiazole precursors with naphthalen-2-ylmethyl halides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Biological Activity

4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H8Cl2N2S\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}_2\text{S}

This structure features a thiazole ring, which is crucial for its biological activity. The presence of chlorine atoms and the naphthalenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives, including 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups like chlorine have shown enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (µg/mL)Reference
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-oneAntibacterial3.91
Similar Thiazole DerivativeAntifungal4.01–4.23

Antifungal Activity

Thiazole derivatives are also recognized for their antifungal properties. The compound has been tested against various fungi, including Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) analysis indicates that modifications in the thiazole ring can significantly influence antifungal potency.

Anticancer Activity

Recent studies have reported promising anticancer activity for thiazole derivatives. For example, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The IC50 values for these compounds suggest potent activity at low concentrations.

Cell LineIC50 (µM)Reference
MCF-70.45
A5490.53
HeLa0.52

The precise mechanism through which 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in cellular processes or disrupt cellular membranes due to its lipophilic nature.

Case Studies

A notable case study involved synthesizing and evaluating a series of thiazole derivatives for their biological activities. The study found that compounds with a similar scaffold to 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one exhibited varying degrees of antimicrobial and anticancer activities based on their substituents.

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